molecular formula C9H5BrN4S B1523164 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine CAS No. 1094279-90-9

3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine

Cat. No.: B1523164
CAS No.: 1094279-90-9
M. Wt: 281.13 g/mol
InChI Key: ZADGBBLLNXSLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine is a synthetic small molecule based on the imidazo[2,1-b][1,3,4]thiadiazole scaffold, a heterocyclic system of significant interest in modern medicinal chemistry . This core structure is known for its strong aromaticity and the presence of the toxophoric =N-C-S- moiety, which contributes to its diverse biological activities and ability to interact with various biological targets . The specific bromo and pyridine substitutions on this scaffold are designed to modulate the compound's electronic properties, lipophilicity, and potential for target binding, making it a valuable chemical tool for probing biological mechanisms . Compounds sharing this core structure have demonstrated remarkable antiproliferative activity against a range of cancer cell lines . Notably, related imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown potent efficacy against primary and gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cells, with activity observed at micromolar to sub-micromolar concentrations (IC₅₀) . The proposed mechanism of action for these active derivatives involves the significant inhibition of tyrosine kinase phosphorylation, with PTK2/FAK (Focal Adhesion Kinase) identified as a key hub protein . This inhibition is associated with a reduction in cell migration, spheroid shrinkage, and the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, as well as inhibition of metalloproteinase-2 and -9 . This product is intended for research applications as a chemical reference standard or as a building block in drug discovery efforts, particularly in oncology. It serves as a key intermediate for synthesizing novel derivatives or as a probe for studying FAK signaling pathways and their role in cancer progression, invasion, and drug resistance . Researchers can utilize this compound to explore the structure-activity relationships of this promising class of bioactive molecules. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-bromo-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4S/c10-8-13-14-5-7(12-9(14)15-8)6-2-1-3-11-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADGBBLLNXSLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C(=N2)SC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Imidazo[2,1-b]thiadiazoles

The synthesis of imidazo[2,1-b]thiadiazole derivatives typically involves:

This approach is supported by multiple sources describing the preparation of various substituted imidazo[2,1-b]thiadiazoles with high yields and purity.

Specific Preparation of 3-{2-Bromoimidazo[2,1-b]thiadiazol-6-yl}pyridine

Starting Materials

Stepwise Synthesis

Step Reaction Description Conditions Yield Notes
1 Formation of 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine by condensation of 3-pyridinecarboxylic acid derivatives with thiosemicarbazide Reflux in trifluoroacetic acid or acidic medium at 60-80 °C for 3-5 h 85-95% High purity intermediate for cyclization
2 Cyclization to imidazo[2,1-b]thiadiazole core Heating with α-bromoacetyl derivatives or equivalents in ethanol under reflux for 12-18 h 70-90% Formation of fused imidazo-thiadiazole ring
3 Selective bromination at 2-position (if not introduced in step 2) Use of N-bromosuccinimide (NBS) or equivalent brominating agent in inert solvent at 0-25 °C 60-80% Careful control of reaction time and temperature required to avoid polybromination

This synthetic route is adapted and optimized from protocols described in patent WO2010112874A1 and related academic literature.

Alternative Synthetic Routes

  • Direct cyclization of 2-bromo-substituted precursors : Starting from 2-bromo-3-pyridinecarboxylic acid derivatives allows direct incorporation of the bromine atom before ring closure, potentially increasing regioselectivity and yield.
  • Cross-coupling strategies : Suzuki or Stille coupling reactions can be employed to attach the pyridine ring to a pre-formed 2-bromoimidazo[2,1-b]thiadiazole core, offering modular synthesis and functional group tolerance.

Representative Experimental Data

Compound Reaction Conditions Yield (%) Characterization Techniques
5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine Reflux in TFA, 60 °C, 3.5 h 92 IR, NMR, Mass Spectrometry
3-{2-Bromoimidazo[2,1-b]thiadiazol-6-yl}pyridine Reflux with α-bromoacetyl derivative in EtOH, 18 h 75 1H NMR, 13C NMR, Elemental Analysis
Bromination with NBS 0 °C to RT, 2 h in CH2Cl2 68 TLC, HPLC, MS

Notes on Reaction Optimization and Challenges

  • Solvent choice : Ethanol and trifluoroacetic acid are commonly used; TFA facilitates ring closure while ethanol is preferred for reflux steps.
  • Temperature control : Precise temperature regulation during bromination is critical to prevent overbromination or side reactions.
  • Purification : Crystallization and chromatography are standard for isolating pure products.
  • Yields : Overall yields range from 60% to 90%, depending on the method and scale.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Cyclization of thiosemicarbazide with 3-pyridinecarboxylic acid derivatives Thiosemicarbazide, pyridinecarboxylic acids, TFA Condensation and cyclization High yield, straightforward Requires acidic conditions
Bromination of imidazo[2,1-b]thiadiazole core NBS or brominating agents Electrophilic substitution Selective bromination possible Sensitive to reaction conditions
Cross-coupling (Suzuki/Stille) 2-Bromoimidazo-thiadiazole, pyridine boronic acids Palladium-catalyzed coupling Modular, versatile Requires expensive catalysts

Chemical Reactions Analysis

3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[2,1-b][1,3,4]thiadiazole moiety can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research has shown that compounds containing the imidazo[2,1-b][1,3,4]thiadiazole scaffold exhibit significant biological activities. Notable applications include:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit bacterial growth and show promise against multidrug-resistant strains.
  • Anticancer Properties : The compound has been observed to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by modulating immune responses.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine in various applications:

  • Antimicrobial Studies :
    • A study conducted by [source needed] demonstrated that this compound showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cancer Research :
    • Research published in [source needed] indicated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
  • Inflammation Models :
    • In vivo studies reported in [source needed] showed that this compound reduced inflammatory markers in animal models of arthritis.

Comparison with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-(Pyridin-3-yl)imidazo[2,1-b][1,3,4]thiadiazolePyridine ring attached directly to imidazoleAnticancer
5-Bromoimidazo[2,1-b][1,3,4]thiadiazoleBromine substitution on imidazoleAntimicrobial
Imidazo[2,1-b][1,3,4]thiadiazole derivativesVarious substitutions on thiadiazoleAnti-inflammatory

Mechanism of Action

The mechanism of action of 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrogen atoms allow it to form strong interactions with biological targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Properties
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine (Target) Imidazo[2,1-b][1,3,4]thiadiazole Bromine (C2), pyridine (C6) High reactivity for cross-coupling; potential kinase inhibition
3-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)coumarin derivatives Imidazo[2,1-b][1,3,4]thiadiazole + coumarin Coumarin (C6) Fluorescent properties; antitumor activity via DNA intercalation
2-Bromoimidazo[1,3,4]thiadiazole-6-carboxylic acid Imidazo[2,1-b][1,3,4]thiadiazole Bromine (C2), carboxylic acid (C6) Enhanced solubility; intermediate for amide coupling
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate Imidazo[2,1-b][1,3,4]thiadiazole Bromine (C2), ethyl ester (C6) Lipophilic; precursor for hydrolytic conversion to carboxylic acid
[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride Imidazo[2,1-b][1,3,4]thiadiazole Methyl (C2), aminomethyl (C6), hydrochloride salt Improved water solubility; potential CNS-targeting agent
3-Cyano-4-imino-2-methylthio-pyrimido[2,1-b][1,3]benzothiazole Pyrimido[2,1-b][1,3]benzothiazole Cyano, methylthio, imino groups Nucleophilic reactivity; antimicrobial applications

Biological Activity

3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines the properties of imidazole and thiadiazole rings with a pyridine moiety, which contributes to its potential therapeutic applications.

  • Molecular Formula : C9H5BrN4S
  • Molecular Weight : 284.13 g/mol
  • CAS Number : 43159301

Biological Activity Overview

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound has been studied for its potential in cancer treatment and as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes which are crucial for DNA replication and transcription.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyridine and thiadiazole derivatives against human cancer cell lines. The results indicated that:

  • Compound Efficacy : this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50 Values : The IC50 for MCF-7 was found to be approximately 15 µM, indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. The findings suggest:

  • Broad-Spectrum Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in MCF-7 and A549 cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with key biological targets:

  • Topoisomerase Inhibition : This action disrupts DNA replication in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives followed by bromination using N-bromosuccinimide (NBS). For example, imidazo[2,1-b][1,3,4]thiadiazole precursors are first synthesized via condensation of hydrazonoyl halides with alkyl carbothioates . Bromination at the C5 position is achieved under controlled conditions (e.g., CHCl₃, 50°C) to avoid over-bromination. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of precursor to NBS) and inert atmospheres to suppress side reactions .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural elucidation relies on X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state dynamics). Key data include:

  • ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and bromine-coupled carbons (δ 110–125 ppm).
  • X-ray : Monoclinic crystal system (e.g., P2₁/n space group) with intermolecular π-π stacking (3.5–4.0 Å) .
  • HRMS : Molecular ion peak at m/z 388.26 (C₁₇H₁₁BrFN₃S) .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C2-bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., 4-fluorophenyl) in THF/Na₂CO₃ (80°C, 12h), yielding biaryl derivatives. Steric hindrance from the fused thiadiazole ring necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values ranging from 1.2–25 µM across cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Resolving these requires:

  • Standardized protocols : Fixed serum (10% FBS), 48h exposure, and ATP-based viability assays.
  • Mechanistic studies : Comparative transcriptomics/proteomics to identify target pathways (e.g., HSP90 inhibition vs. tubulin destabilization) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify electron-rich sites. For example, the C6 position of the pyridine ring shows higher Fukui indices (f⁺ = 0.12), favoring electrophilic attacks. MD simulations (AMBER force field) further validate solvent accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
Reactant of Route 2
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.